A Technical Guide to the Synthesis and Characterization of Triethoxy(4-methoxyphenyl)silane
A Technical Guide to the Synthesis and Characterization of Triethoxy(4-methoxyphenyl)silane
Executive Summary: This guide provides a comprehensive overview of Triethoxy(4-methoxyphenyl)silane, a versatile organosilicon compound. It details the molecular formula, physicochemical properties, and a robust synthesis protocol via the Grignard reaction. The document emphasizes the rationale behind the experimental design, focusing on reaction control and purification strategies to ensure high yield and purity. This whitepaper is intended for researchers and professionals in chemical synthesis and materials science, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Significance of Aryltrialkoxysilanes
Organosilanes, compounds containing a carbon-silicon bond, are fundamental building blocks in modern chemistry. Within this class, aryltrialkoxysilanes are particularly valuable due to their dual functionality. The aryl group can be tailored for participation in a variety of organic transformations, while the hydrolyzable alkoxy groups on the silicon atom allow for the formation of stable siloxane networks (Si-O-Si). This unique characteristic makes them indispensable as coupling agents, surface modifiers, and precursors for hybrid organic-inorganic materials.[1][2]
Triethoxy(4-methoxyphenyl)silane (CAS No. 21130-91-6) is a prominent member of this family. The presence of the electron-donating methoxy group on the phenyl ring influences its electronic properties, making it a valuable nucleophile in transition metal-catalyzed reactions, such as Palladium-catalyzed cross-coupling.[3][4] Its ability to functionalize surfaces and act as a crosslinking agent makes it relevant in the development of advanced coatings, adhesives, and sealants.[1]
Molecular Properties and Characterization
Molecular Formula and Structure
The molecular formula of Triethoxy(4-methoxyphenyl)silane is C₁₃H₂₂O₄Si .[2][3][5] It consists of a central silicon atom bonded to three ethoxy (-OCH₂CH₃) groups and one 4-methoxyphenyl group.
Chemical Structure:
Physicochemical Properties
The key quantitative properties of Triethoxy(4-methoxyphenyl)silane are summarized in the table below, providing essential data for experimental planning and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 21130-91-6 | [3] |
| Molecular Weight | 270.40 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 128 °C at 3 mmHg | [6] |
| Density | 1.030 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.474 | [6] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
Expected Spectroscopic Signature
While specific spectra are dependent on the acquisition instrument and conditions, the structure of Triethoxy(4-methoxyphenyl)silane allows for the prediction of key spectroscopic features essential for its identification and quality control:
-
¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons, triplets and quartets for the ethoxy (-OCH₂CH₃) protons, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Resonances are expected for the methoxy carbon, the two distinct carbons of the ethoxy groups, the four unique carbons of the phenyl ring (including the ipso-carbon attached to silicon), and the silicon-bearing aromatic carbon.
-
FT-IR: Key vibrational bands would include strong Si-O-C stretching absorptions, C-O-C stretching from the ether and ethoxy groups, aromatic C=C stretching, and C-H stretching from both the aromatic and aliphatic moieties.
Synthesis via Grignard Reaction
The most reliable and scalable method for preparing aryltrialkoxysilanes is through the reaction of a corresponding aryl Grignard reagent with a tetraalkyl orthosilicate.[7][8] This method offers excellent control over the introduction of the aryl group onto the silicon center.
Principle and Rationale
The synthesis is a two-step, one-pot process. First, a Grignard reagent (4-methoxyphenylmagnesium bromide) is formed from 4-bromoanisole and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).
Step 1: Grignard Reagent Formation CH₃O-C₆H₄-Br + Mg --(THF)--> CH₃O-C₆H₄-MgBr
Second, this highly nucleophilic organometallic species attacks the electrophilic silicon atom of a silicon precursor, typically tetraethyl orthosilicate (TEOS, Si(OEt)₄). One of the ethoxy groups is displaced, forming the desired C-Si bond.
Step 2: Silylation CH₃O-C₆H₄-MgBr + Si(OCH₂CH₃)₄ --> CH₃O-C₆H₄-Si(OCH₂CH₃)₃ + MgBr(OCH₂CH₃)
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents (like water or alcohols), which would quench the reagent and halt the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Choice of Precursor: Tetraethyl orthosilicate (TEOS) is an ideal silicon source. It is a liquid, easy to handle, and less reactive than silicon tetrachloride (SiCl₄), which helps in controlling the reaction.
-
Temperature Control: The silylation step is highly exothermic. Performing the reaction at low temperatures (-30 °C) is critical.[7] This mitigates the formation of undesirable di- and tri-arylated byproducts (e.g., (CH₃O-C₆H₄)₂Si(OEt)₂) that can arise if the Grignard reagent attacks the newly formed product.[7]
-
Reverse Addition: The protocol specifies adding the Grignard reagent slowly to a solution of TEOS. This maintains an excess of the electrophile (TEOS) throughout the reaction, statistically favoring the desired mono-substitution product.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Triethoxy(4-methoxyphenyl)silane.
Detailed Experimental Protocol
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
4-Bromoanisole (reagent grade, distilled)
-
Tetraethyl orthosilicate (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply.
Procedure:
-
Preparation of the Grignard Reagent: a. Assemble a three-neck flask fitted with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere. b. Add magnesium turnings to the flask along with a single crystal of iodine. c. In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF. d. Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required. e. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Silylation Reaction: a. In a separate flame-dried flask, add tetraethyl orthosilicate (TEOS) and anhydrous THF. For optimal results, use approximately 3 equivalents of TEOS relative to the initial 4-bromoanisole.[7] b. Cool this solution to -30 °C using a dry ice/acetone bath. c. Slowly add the prepared Grignard reagent from Step 1 to the cold TEOS solution via a cannula or dropping funnel over 1-2 hours, ensuring the internal temperature does not rise significantly. d. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product is purified by vacuum distillation (e.g., at 3 mmHg) to yield Triethoxy(4-methoxyphenyl)silane as a clear liquid.[6]
Safety and Handling
Triethoxy(4-methoxyphenyl)silane is classified as a combustible liquid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The Grignard reaction is highly exothermic and involves flammable solvents; it must be conducted in a well-ventilated fume hood under an inert atmosphere, away from ignition sources.
Conclusion
This guide has detailed the molecular properties and a reliable synthesis protocol for Triethoxy(4-methoxyphenyl)silane. The Grignard reaction with tetraethyl orthosilicate stands as a robust and controllable method for its preparation. By carefully managing reaction parameters such as temperature and stoichiometry, high yields of the desired mono-arylated product can be achieved. The information provided herein serves as a technical resource for scientists to confidently synthesize and utilize this important organosilane intermediate in research and development.
References
-
Handy, S. T., & Zhang, Y. (2006). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Journal of Organic Chemistry, 71(16), 6337-6340. [Link]
-
PubChem. Trimethoxy(4-methoxyphenyl)silane. [Link]
-
MySkinRecipes. TRIETHOXY(4-METHOXYPHENYL)SILANE. [Link]
-
NIST. Silane, trimethoxyphenyl-. [Link]
-
Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
- Speier, J. L. (1959). U.S. Patent No. 2,872,471. Washington, DC: U.S.
-
LookChem. Cas 21130-91-6, TRIETHOXY(4-METHOXYPHENYL)SILANE 97. [Link]
-
Nakajima, Y. (2018). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University. [Link]
-
Pohl, S. (2021). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Saarland University. [Link]
Sources
- 1. CAS 21130-91-6: triethoxy(4-methoxyphenyl)silane [cymitquimica.com]
- 2. TRIETHOXY(4-METHOXYPHENYL)SILANE [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. TRIETHOXY(4-METHOXYPHENYL)SILANE 97 | 21130-91-6 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
